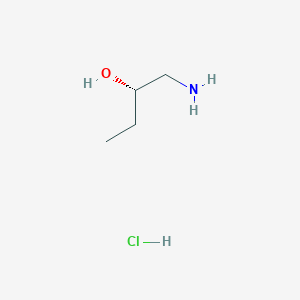
(S)-1-Aminobutan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is an organic compound that contains an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Aminobutan-2-ol hydrochloride typically involves the reduction of (S)-1-Aminobutan-2-one. One common method is the catalytic hydrogenation of (S)-1-Aminobutan-2-one using a hydrogen source in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-Aminobutan-2-one.
Reduction: Formation of (S)-1-Aminobutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Aminobutan-2-ol hydrochloride depends on its specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The amino and hydroxyl groups allow it to interact with various biological targets, facilitating the formation of hydrogen bonds and other interactions that are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Aminobutan-2-ol hydrochloride: The enantiomer of (S)-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminobutan-2-one: A related compound that lacks the hydroxyl group, making it less versatile in certain reactions.
2-Aminobutan-1-ol: A positional isomer with the amino group at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C4H12ClNO |
|---|---|
Peso molecular |
125.60 g/mol |
Nombre IUPAC |
(2S)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
UBCLDPPFFXVCKL-WCCKRBBISA-N |
SMILES isomérico |
CC[C@@H](CN)O.Cl |
SMILES canónico |
CCC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




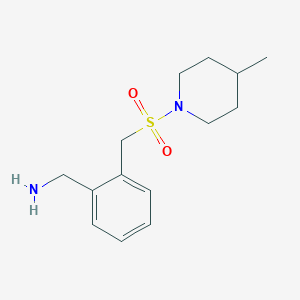
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
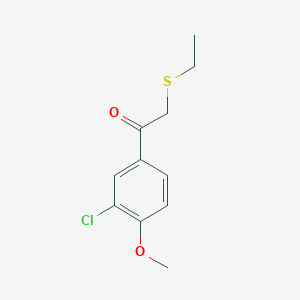


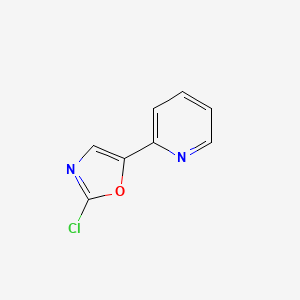
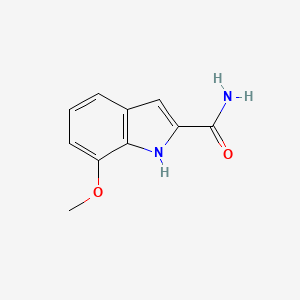
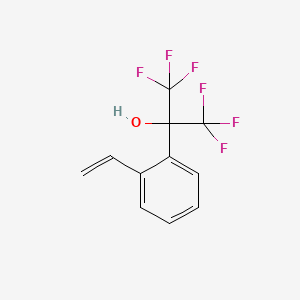
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

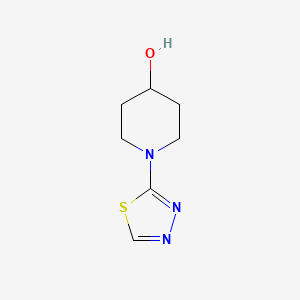
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
